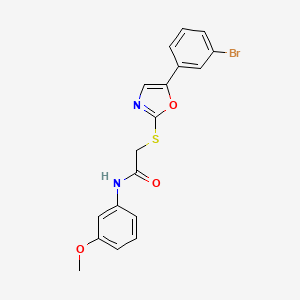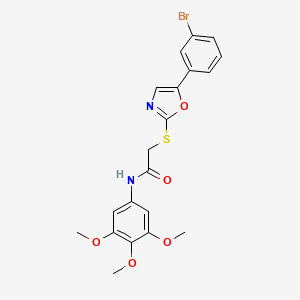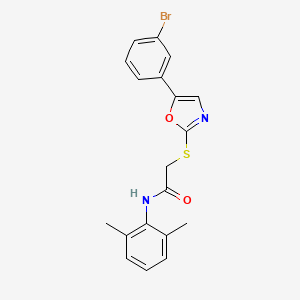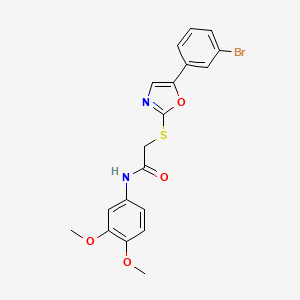
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
説明
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BDDAB and belongs to the family of oxazole derivatives.
作用機序
The mechanism of action of BDDAB involves the inhibition of tubulin polymerization, which is essential for cell division. BDDAB binds to the colchicine site of tubulin and prevents the formation of microtubules, resulting in cell cycle arrest and apoptosis. BDDAB also induces the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis.
Biochemical and Physiological Effects
BDDAB has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. BDDAB has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, BDDAB has been found to exhibit low toxicity, making it a safe compound for medical research.
実験室実験の利点と制限
One of the main advantages of using BDDAB in lab experiments is its potent anticancer activity against various cancer cell lines. BDDAB has also been found to exhibit low toxicity, making it a safe compound for medical research. However, one of the limitations of using BDDAB is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of BDDAB for medical applications.
将来の方向性
There are several future directions for the research of BDDAB. One of the potential directions is to investigate the synergistic effects of BDDAB with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of BDDAB for medical applications. Moreover, BDDAB can be modified to improve its solubility in water and enhance its pharmacological properties. Finally, the potential of BDDAB for the treatment of various inflammatory diseases needs to be further explored.
Conclusion
In conclusion, BDDAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It exhibits potent anticancer activity against various cancer cell lines, induces apoptosis and cell cycle arrest, and possesses anti-inflammatory and antioxidant properties. While BDDAB has several advantages for lab experiments, its low solubility in water remains a limitation. There are several future directions for the research of BDDAB, including investigating its synergistic effects with other anticancer drugs, improving its solubility, and exploring its potential for the treatment of various inflammatory diseases.
科学的研究の応用
BDDAB has been extensively studied for its potential applications in medical research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDDAB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, BDDAB has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-24-15-7-6-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSXWKLWBNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



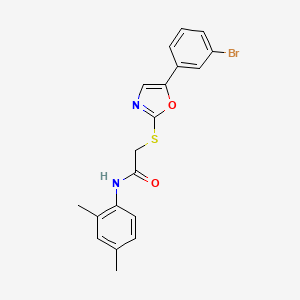


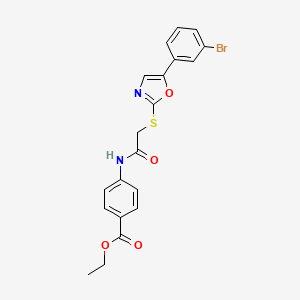
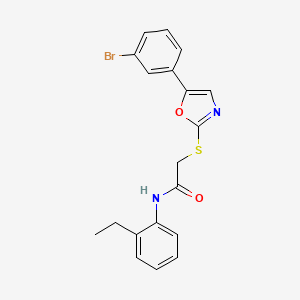
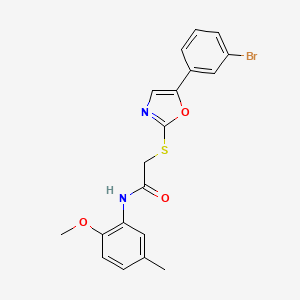
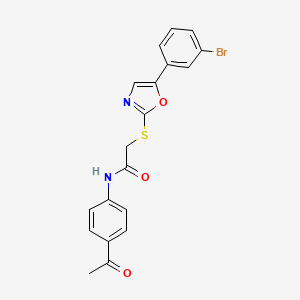


![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
